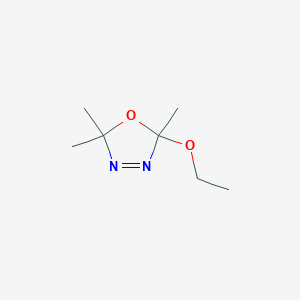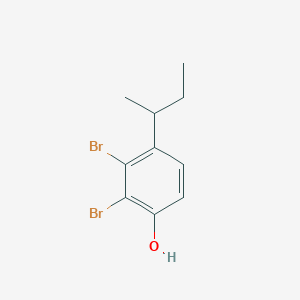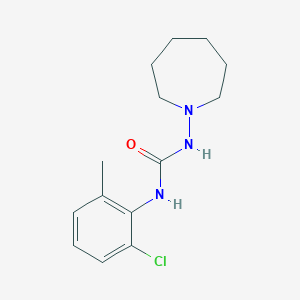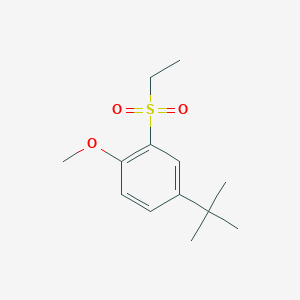
4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene is an organic compound with a complex structure that includes a tert-butyl group, an ethanesulfonyl group, and a methoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene typically involves multiple steps. One common method starts with the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst to form 4-tert-butylphenol. This intermediate is then subjected to sulfonylation using ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group. Finally, the methoxy group is introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in achieving high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins .
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The tert-butyl and methoxy groups contribute to the compound’s overall hydrophobicity and steric properties, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Lacks the ethanesulfonyl and methoxy groups, making it less reactive in certain chemical reactions.
4-tert-Butyl-2-(ethanesulfonyl)phenol: Similar structure but without the methoxy group, affecting its solubility and reactivity.
4-tert-Butyl-2-(methanesulfonyl)-1-methoxybenzene: Similar but with a methanesulfonyl group instead of ethanesulfonyl, leading to different reactivity and applications .
Uniqueness
4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the ethanesulfonyl group allows for specific interactions with biological molecules, while the methoxy group enhances its solubility and stability in various solvents .
Propriétés
Numéro CAS |
88041-71-8 |
|---|---|
Formule moléculaire |
C13H20O3S |
Poids moléculaire |
256.36 g/mol |
Nom IUPAC |
4-tert-butyl-2-ethylsulfonyl-1-methoxybenzene |
InChI |
InChI=1S/C13H20O3S/c1-6-17(14,15)12-9-10(13(2,3)4)7-8-11(12)16-5/h7-9H,6H2,1-5H3 |
Clé InChI |
ACMOSQRBURYZRM-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)

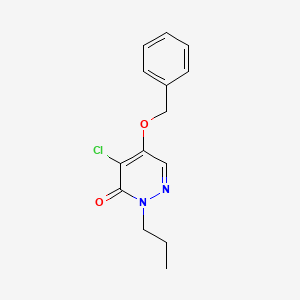
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)
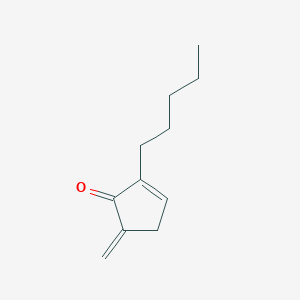


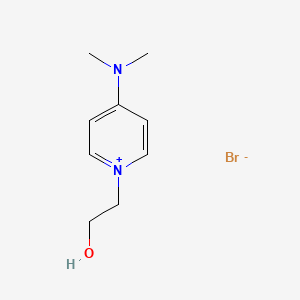
![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
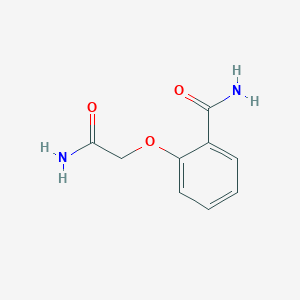
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
